(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol
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Overview
Description
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol is a chiral compound with significant importance in various fields of science and industry. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 2 and 4 positions. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,4-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using a biocatalyst such as a ketoreductase enzyme. This method has been shown to produce the desired chiral alcohol with high enantioselectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalytic processes due to their efficiency and selectivity. The use of whole cells as biocatalysts has been reported to produce the compound on a large scale with excellent enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(2,4-dichlorophenyl)ethanone.
Reduction: Formation of 2-amino-1-(2,4-dichlorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by forming stable complexes with the active sites . This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride: A structurally similar compound with different functional groups.
2,4-Dichlorobenzyl alcohol: Shares the dichlorophenyl moiety but differs in the presence of a benzyl alcohol group.
Uniqueness
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable building block in synthetic chemistry, while its potential biological activities open up avenues for therapeutic applications. The compound’s preparation, chemical reactions, and applications highlight its multifaceted nature and underscore its relevance in modern science and industry.
Properties
Molecular Formula |
C8H9Cl2NO |
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Molecular Weight |
206.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,4-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
VWMOCFARWTYBNT-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)N |
Origin of Product |
United States |
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